molecular formula C16H13FN2OS B2821521 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 946236-92-6

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2821521
CAS No.: 946236-92-6
M. Wt: 300.35
InChI Key: GTHFLVJNRQDUQA-UHFFFAOYSA-N
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Description

“N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” is a compound with the molecular formula C14H21N3S and a molecular weight of 263.4 . Another similar compound, “N-benzyl-2-chloro-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)acetamide”, has a molecular formula of C18H17ClN2OS and a molecular weight of 344.86 .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its molecular structure. For “N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine”, the predicted boiling point is 494.8 °C at 760 mmHg, and the predicted density is 1.3 g/cm3 .

Scientific Research Applications

Cellular Proliferation Imaging in Tumors

One study assessed the safety and dosimetry of a cellular proliferative marker, "N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide" (18F-ISO-1), for imaging tumor proliferation in patients with malignant neoplasms using PET. This marker showed promise for evaluating the proliferative status of solid tumors, with significant correlations between tumor uptake and proliferation markers. The study suggests that compounds with similar structures could be explored for similar applications in medical imaging to assess tumor proliferation (Dehdashti et al., 2013).

Chemotherapy Research

Another study explored the therapeutic effects of "N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide" (SB-649868), an orexin 1 and 2 receptor antagonist, in treating insomnia. This study's focus on disposition and metabolism could inform research into similar compounds' pharmacokinetics and therapeutic applications, suggesting a potential pathway for exploring the applications of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide in the development of new therapeutic agents (Renzulli et al., 2011).

Hypoxia-targeting Chemotherapy Agent

The use of [18F]fluoromisonidazole (FMISO) PET in evaluating hypoxia-targeting therapy in advanced head and neck cancer incorporates a hypoxia-targeting chemotherapy agent. This research indicates the potential for structurally related compounds to be investigated for their ability to target specific cellular environments or conditions, such as tumor hypoxia, which could be relevant to understanding the broader applications of compounds like this compound in scientific research (Hicks et al., 2005).

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-9-3-8-13-14(10(9)2)18-16(21-13)19-15(20)11-4-6-12(17)7-5-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHFLVJNRQDUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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